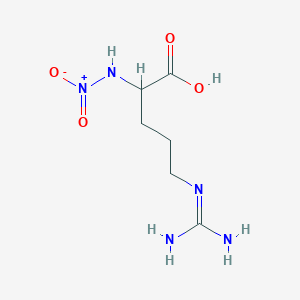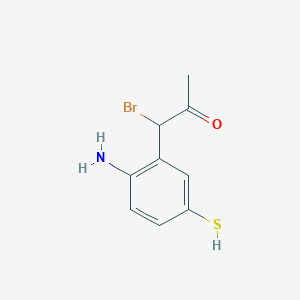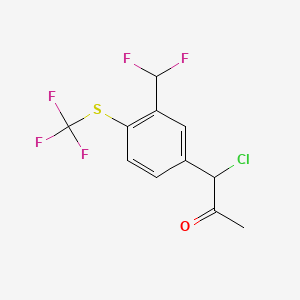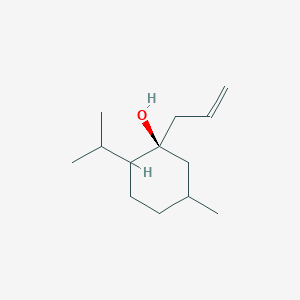
(1S)-5-methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-5-methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol is an organic compound with a unique structure that includes a cyclohexane ring substituted with methyl, isopropyl, and prop-2-enyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-5-methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable cyclohexanone derivative, the compound can be synthesized through a series of steps including alkylation, reduction, and dehydration reactions. The reaction conditions typically involve the use of catalysts such as palladium or platinum, and solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for efficient production.
化学反应分析
Types of Reactions
(1S)-5-methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a metal catalyst can convert the compound into its corresponding alcohols or alkanes.
Substitution: Halogenation reactions using halogens like chlorine or bromine can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine gas. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.
Major Products
The major products formed from these reactions include various alcohols, ketones, carboxylic acids, and halogenated derivatives, depending on the type of reaction and conditions used.
科学研究应用
(1S)-5-methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of (1S)-5-methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds to (1S)-5-methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol include other cyclohexane derivatives with different substituents, such as:
- (1R)-5-methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol
- 5-methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-one
- 5-methyl-2-propan-2-yl-1-prop-2-enylcyclohexane
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the combination of substituents on the cyclohexane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C13H24O |
|---|---|
分子量 |
196.33 g/mol |
IUPAC 名称 |
(1S)-5-methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol |
InChI |
InChI=1S/C13H24O/c1-5-8-13(14)9-11(4)6-7-12(13)10(2)3/h5,10-12,14H,1,6-9H2,2-4H3/t11?,12?,13-/m0/s1 |
InChI 键 |
QQVOMZLQLNCNKY-BPCQOVAHSA-N |
手性 SMILES |
CC1CCC([C@@](C1)(CC=C)O)C(C)C |
规范 SMILES |
CC1CCC(C(C1)(CC=C)O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


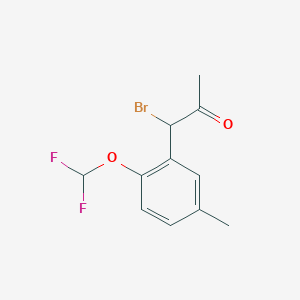
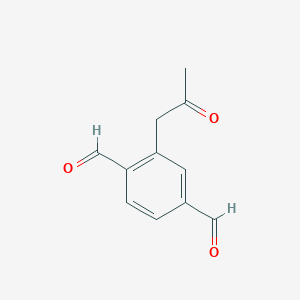
![2-Chlorothieno[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B14057017.png)

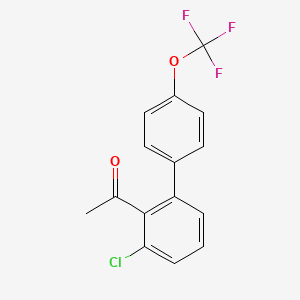
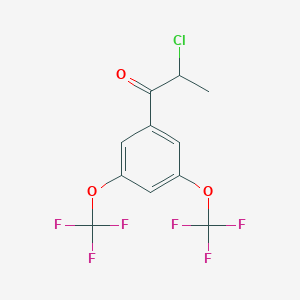
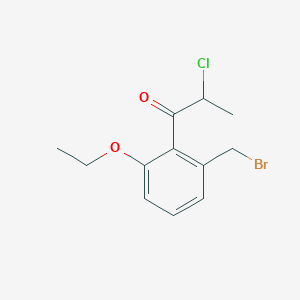
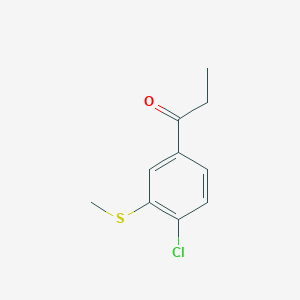

![N-(9-((4AR,6R,7R,7AR)-2,2-DI-Tert-butyl-7-((tert-butyldimethylsilyl)oxy)tetrahydro-4H-thieno[3,2-D][1,3,2]dioxasilin-6-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide](/img/structure/B14057053.png)
